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Compound of Interest

Compound Name:
2,2',3,3'-Tetrahydro-1,1'-

spirobi[indene]-7,7'-diol

CAS No.: 223259-63-0

Cat. No.: B1312721

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-1,1'-Spirobiindane-7,7'-diol, commonly known as SPINOL, is a privileged C₂-symmetric

chiral scaffold that has become indispensable in the field of asymmetric catalysis. Its rigid

spirocyclic backbone provides a well-defined and sterically hindered chiral environment,

enabling the synthesis of a diverse array of chiral ligands and catalysts. These catalysts have

demonstrated exceptional performance in a wide range of asymmetric transformations,

consistently delivering products with high enantiomeric purity. This document provides detailed

application notes and experimental protocols for key reactions utilizing SPINOL-derived

ligands, intended to serve as a practical guide for researchers in organic synthesis and drug

development.

Application Note 1: Enantioselective Friedel-Crafts
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Catalyst: (S)-SPINOL-Derived Chiral Phosphoric Acid (CPA)

SPINOL-derived chiral phosphoric acids are highly effective Brønsted acid catalysts for the

asymmetric Friedel-Crafts alkylation of indoles with imines. The catalyst activates the imine by

protonation, while the chiral backbone directs the nucleophilic attack of the indole, leading to

the formation of enantioenriched 3-indolyl methanamines. These products are valuable building

blocks in medicinal chemistry. High yields and excellent enantioselectivities (up to 99% ee)

have been achieved with this methodology.[1]

Proposed Catalytic Cycle
The reaction is believed to proceed through a bifunctional activation mechanism where the

acidic proton of the phosphoric acid activates the imine, and the basic phosphoryl oxygen

interacts with the N-H of the indole. This creates a highly organized, cyclic transition state that

effectively controls the stereochemical outcome.
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Caption: Proposed catalytic cycle for the SPINOL-CPA catalyzed Friedel-Crafts reaction.
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Entry Indole (R¹)
Imine (R²,
R³)

Catalyst
Loading
(mol%)

Yield (%) ee (%)

1 H C₆H₅, Ts 10 93 99

2 5-MeO C₆H₅, Bs 10 97 99

3 5-Cl C₆H₅, Bs 10 87 99

4 6-Cl C₆H₅, Bs 10 81 99

5 7-Me C₆H₅, Bs 10 95 98

6 H
p-MeOC₆H₄,

Bs
10 92 99

7 H p-ClC₆H₄, Ts 10 91 94

Data sourced from supporting information of relevant literature. Conditions may vary.

Experimental Protocol
To a dry Schlenk tube under an argon atmosphere, add the (S)-SPINOL-derived phosphoric

acid catalyst (0.02 mmol, 10 mol%).

Add the corresponding imine (0.2 mmol, 1.0 equiv) and indole (0.24 mmol, 1.2 equiv).

Add anhydrous toluene (2.0 mL) via syringe.

Stir the reaction mixture at room temperature for the time specified by TLC monitoring

(typically 10 min to 24 h).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: petroleum

ether/ethyl acetate) to afford the desired 3-indolyl methanamine product.

Determine the enantiomeric excess by chiral HPLC analysis.
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Application Note 2: Palladium-Catalyzed
Asymmetric Allylic Alkylation (AAA)
Ligand: (S,R,R)-SPINOL-based Phosphoramidite (L10)

SPINOL-based phosphoramidite ligands are highly effective in palladium-catalyzed asymmetric

allylic alkylation (AAA) reactions. These ligands create a well-defined chiral pocket around the

palladium center, enabling excellent control over the enantioselectivity of the nucleophilic attack

on the π-allyl palladium intermediate. This protocol describes the C3-allylic alkylation of 1-

(indol-2-yl)cyclobutanol derivatives with racemic allylic alcohols, followed by a stereospecific α-

iminol rearrangement to furnish enantioenriched 2-spirocyclic-indoline derivatives bearing two

vicinal tetrasubstituted stereocenters.

Experimental Workflow
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Workflow for Pd-Catalyzed Asymmetric Allylic Alkylation
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Caption: General workflow for the SPINOL-ligated Pd-catalyzed AAA.
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Quantitative Data Summary
Entry

Allylic Alcohol
(Ar)

Yield (%) dr ee (%)

1 C₆H₅ 80 >20:1 92

2 p-MeC₆H₄ 82 >20:1 93

3 p-FC₆H₄ 78 >20:1 91

4 p-ClC₆H₄ 85 >20:1 94

5 p-BrC₆H₄ 81 >20:1 93

6 2-Naphthyl 75 >20:1 90

7 2-Thienyl 72 >20:1 88

Data sourced from supporting information of relevant literature. Conditions: 4 mol%

[Pd(C₃H₅)Cl]₂/[(S,R,R)-L10]₄, Et₃B, K₂CO₃, MeCN, 5 °C.

Experimental Protocol
To a 25 mL Schlenk tube, add (S,R,R)-L10 (16.2 mg, 0.032 mmol), [Pd(C₃H₅)Cl]₂ (2.9 mg,

0.008 mmol), and activated 3 Å molecular sieves (70 mg) under a nitrogen atmosphere.

Add 1.0 mL of anhydrous acetonitrile (MeCN) and stir the mixture at room temperature for 30

minutes.

Cool the reaction mixture to 5 °C in an ice bath.

Sequentially add 1-(indol-2-yl)cyclobutanol substrate (0.20 mmol), the racemic allylic alcohol

(0.60 mmol), Et₃B (0.30 mmol, 1 M in THF, 0.30 mL), and K₂CO₃ (0.24 mmol).

Stir the reaction at 5 °C for 24–48 hours until the starting material is consumed (monitored by

TLC).

Quench the reaction with saturated aqueous NH₄Cl solution and extract with

dichloromethane.
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the residue by silica gel column chromatography to obtain the 2-spirocyclic-indoline

product.

Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric

excess by chiral HPLC analysis.

Application Note 3: Silver-Catalyzed Asymmetric
[3+2] Cycloaddition
Catalyst: (S)-SPINOL-Derived Chiral Silver Phosphate

An in situ generated chiral silver phosphate catalyst, derived from a SPINOL-based phosphoric

acid and a silver salt, effectively catalyzes the formal [3+2] cycloaddition of α-

diazomethylphosphonate with activated α,β-unsaturated ketones. This reaction provides a

highly efficient route to functionalized chiral phosphonylpyrazolines with excellent

stereoselectivities (up to 98% ee, 99:1 dr) and high yields.[2] The products are of interest in the

synthesis of novel bioactive compounds.

Proposed Catalytic Pathway
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Logical Pathway for Asymmetric [3+2] Cycloaddition
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Caption: Key steps in the Ag/SPINOL-phosphate catalyzed [3+2] cycloaddition.
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Entry
α,β-
Unsaturated
Ketone (R¹, R²)

Yield (%) dr ee (%)

1 C₆H₅, CN 95 99:1 98

2 p-ClC₆H₄, CN 92 99:1 97

3 p-BrC₆H₄, CN 93 98:2 97

4 p-MeC₆H₄, CN 90 99:1 96

5 2-Thienyl, CN 88 97:3 95

6 C₆H₅, CO₂Et 85 95:5 92

Data sourced from supporting information of relevant literature. Conditions: 5 mol% Ag₂O, 5.5

mol% (S)-SPINOL-PA, THF, 25 °C.

Experimental Protocol
To a flame-dried reaction tube, add the (S)-SPINOL-derived phosphoric acid (0.011 mmol,

5.5 mol%) and Ag₂O (0.01 mmol, 5 mol%).

Add 1.0 mL of anhydrous tetrahydrofuran (THF) and stir the mixture at 25 °C for 30 minutes

in the dark.

Add the activated α,β-unsaturated ketone (0.2 mmol, 1.0 equiv).

Slowly add a solution of α-diazomethylphosphonate (0.24 mmol, 1.2 equiv) in 0.5 mL of THF

via a syringe pump over 2 hours.

Stir the reaction mixture at 25 °C until the ketone is completely consumed (as monitored by

TLC).

Filter the reaction mixture through a short pad of Celite and concentrate the filtrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate).
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Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral

HPLC analysis.

Application Note 4: Rhodium-Catalyzed Asymmetric
Hydrogenation
Ligand: SPINOL-derived Diphosphine Ligands (e.g., f-spiroPhos)

Rhodium complexes of SPINOL-derived diphosphine ligands, such as f-spiroPhos, are highly

efficient catalysts for the asymmetric hydrogenation of various prochiral olefins, including allylic

sulfones and dehydroamino acid derivatives. The rigid SPINOL backbone and the electronic

properties of the phosphine moieties create a highly effective chiral environment for

stereoselective hydrogen delivery. This method provides access to valuable chiral building

blocks with excellent enantioselectivities (often >99% ee).

Quantitative Data Summary
Entry Substrate S/C Ratio Yield (%) ee (%)

1

Methyl (Z)-α-

acetamidocinna

mate

1000 >99 99.5

2
Dimethyl

itaconate
1000 >99 99.2

3
(E)-β-Aryl-N-

acetyl enamide
500 98 99.0

4
Allylic sulfone (β-

ester)
100 95 99.1

5
1,2-

Dicyanoalkene
100 96 98

Data compiled from various sources. S/C = Substrate-to-catalyst ratio. Conditions typically

involve [Rh(COD)₂]BF₄ or similar precursors and H₂ gas (1-50 atm).

Experimental Protocol (General)
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In a glovebox, charge a vial with the Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.005 mmol)

and the SPINOL-derived diphosphine ligand (0.0055 mmol).

Add a degassed solvent (e.g., CH₂Cl₂, MeOH, or THF, 2.0 mL) and stir for 20 minutes to

form the catalyst solution.

In a separate vial, dissolve the substrate (0.5 mmol) in the same degassed solvent (3.0 mL).

Transfer both the catalyst solution and the substrate solution to a stainless-steel autoclave.

Seal the autoclave, purge it with hydrogen gas three times, and then pressurize to the

desired pressure (e.g., 10 atm H₂).

Stir the reaction at room temperature for the required time (e.g., 12-24 h).

Carefully vent the autoclave and concentrate the reaction mixture in vacuo.

Purify the product by column chromatography or crystallization.

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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